Cas no 694-97-3 (Bicyclo[2.2.1]hept-5-en-2-ol,(1R,2R,4R)-rel-)
694-97-3 structure
Product Name:Bicyclo[2.2.1]hept-5-en-2-ol,(1R,2R,4R)-rel-
Numero CAS:694-97-3
MF:C7H10O
MW:110.153702259064
CID:514948
PubChem ID:96066
Update Time:2025-04-19
Bicyclo[2.2.1]hept-5-en-2-ol,(1R,2R,4R)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bicyclo[2.2.1]hept-5-en-2-ol,(1R,2R,4R)-rel-
- 5-Norbornen-2-ol,endo- (8CI)
- Bicyclo[2.2.1]hept-5-en-2-ol, endo-
- endo-2-Norborn-5-enol
- endo-2-Norbornenol
- endo-5-Hydroxynorbornene
- endo-Bicyclo[2.2.1]hept-5-en-2-ol
- endo-Dehydronorborneol
- NSC 108290
- 5-Norbornen-2-ol
- 694-97-3
- NSC 50234
- Bicyclo(2.2.1)hept-5-en-2-ol
- EINECS 235-987-9
- Bicyclo[2.2.1]hept-5-en-2-ol #
- bicyclo[2.2.1]hept-2-en-5-ol
- CS-W008466
- 5-Norbornen-2-ol, endo-
- FD14040
- NSC-110578
- SCHEMBL278517
- MFCD00167566
- AKOS015917582
- FT-0689543
- NSC-50234
- 5-Norbornene-2-ol
- bicyclo[2.2.1)hept-5-en-2-ol
- Bicyclo(2.2.1)hept-5-en-2-ol, exo-
- Bicyclo[2.2.1]hept-5-en-2-ol, exo-
- exo-2-Norbornenol
- NSC-108290
- NSC110578
- A806152
- NSC50234
- NS00051590
- exo-Dehydronorborneol
- Norbornen-5-ol
- 2890-98-4
- Bicyclo[2.2.1]hept-5-en-2-ol
- A905540
- DTXSID40871953
- ghl.PD_Mitscher_leg0.740
- 5-exo-norbornenol
- norbornene-5-ol
- EN300-110065
- 13080-90-5
- 5-bicyclo[2.2.1]hept-2-enol
- NSC108290
- 5-Norbornen-2-ol, exo-
- DS-13830
-
- Inchi: 1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2
- Chiave InChI: MKOSBHNWXFSHSW-UHFFFAOYSA-N
- Sorrisi: OC1CC2C=CC1C2
Proprietà calcolate
- Massa esatta: 110.073
- Massa monoisotopica: 110.073
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 8
- Conta legami ruotabili: 0
- Complessità: 128
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2A^2
- XLogP3: 0.8
Proprietà sperimentali
- Densità: 1.153
- Punto di ebollizione: 183.7°Cat760mmHg
- Punto di infiammabilità: 62°C
- Indice di rifrazione: 1.574
- PSA: 20.23000
- LogP: 0.94330
Bicyclo[2.2.1]hept-5-en-2-ol,(1R,2R,4R)-rel- Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
694-97-3 (Bicyclo[2.2.1]hept-5-en-2-ol,(1R,2R,4R)-rel-) Prodotti correlati
- 95-12-5(Bicyclo2.2.1hept-5-en-2-ylmethanol)
- 133-21-1(3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol)
- 13080-90-5(5-Norbornen-2-ol)
- 37275-49-3((3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol)
- 3385-61-3(4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti